REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:13])([CH3:12])[CH2:10]Cl)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:14][O:15][C:16]1[CH:30]=[CH:29][C:19]([O:20][CH:21](O)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)=[CH:18][CH:17]=1.[OH-:31].[Na+].[CH3:33]S(C)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:13])([CH3:12])[CH2:10][O:31][CH2:33][C:25]2[CH:26]=[CH:27][CH:22]=[C:21]([O:20][C:19]3[CH:18]=[CH:17][C:16]([O:15][CH3:14])=[CH:30][CH:29]=3)[CH:24]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|
|
Name
|
|
Quantity
|
9.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CCl)(C)C
|
Name
|
4-methoxyphenoxybenzyl alcohol
|
Quantity
|
9.67 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC(C2=CC=CC=C2)O)C=C1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 140° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
WAIT
|
Details
|
the reaction was kept at the same temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude ether
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent)
|
Type
|
CUSTOM
|
Details
|
to give 3.34 g of the desired ether (the yield was 78% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield
|
Type
|
CUSTOM
|
Details
|
on consumed 2-(3,4-dichlorophenyl)-2-methylpropyl chloride)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |